REACTION_SMILES
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[Al+3:13].[Cl-:12].[Cl-:14].[Cl-:15].[F:16][c:17]1[c:18]([C:19]([c:20]2[c:21]([C:22]([OH:23])=[O:24])[cH:25][n:26][cH:27][cH:28]2)=[O:29])[cH:30][c:31]([F:34])[cH:32][cH:33]1.[O-:35][N+:36]([c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1)=[O:43].[n:1]1[cH:2][c:3]2[c:4]([cH:5][cH:6]1)[C:7](=[O:8])[O:9][C:10]2=[O:11]>>[n:1]1[cH:2][c:3]([C:10](=[O:11])[c:18]2[c:17]([F:16])[cH:33][cH:32][c:31]([F:34])[cH:30]2)[c:4]([C:7](=[O:8])[OH:9])[cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
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O=C(O)c1cnccc1C(=O)c1cc(F)ccc1F
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cnccc1C(=O)c1cc(F)ccc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=[N+]([O-])c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1OC(=O)c2cnccc21
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Name
|
|
Type
|
product
|
Smiles
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O=C(O)c1ccncc1C(=O)c1cc(F)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |